Zagociguat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

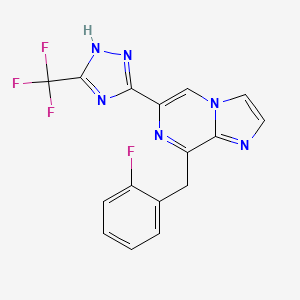

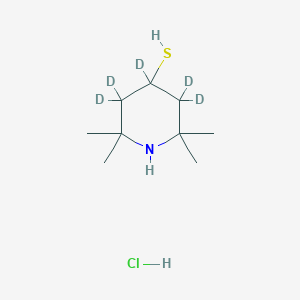

Zagociguat is a novel small molecule activator of soluble guanylate cyclase (sGC). It is designed to increase nitric oxide (NO) signaling, resulting in an increase in cyclic guanosine monophosphate (cGMP) production. This compound is being developed for the treatment of neurodegenerative diseases and mitochondrial diseases, including mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) .

Métodos De Preparación

The synthetic routes and reaction conditions for Zagociguat involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions that include the formation of imidazo[1,2-a]pyrazine and triazole rings. The industrial production methods for this compound are not widely published, but it is known that the compound is produced in a controlled environment to ensure high purity and consistency .

Análisis De Reacciones Químicas

Zagociguat undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Zagociguat has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study the role of sGC and cGMP in various biochemical pathways.

Biology: It is used to investigate the effects of NO signaling on cellular functions and physiological processes.

Medicine: this compound is being developed as a potential treatment for neurodegenerative diseases and mitochondrial diseases. .

Mecanismo De Acción

Zagociguat exerts its effects by stimulating sGC, an enzyme found in virtually every cell in the body. This stimulation leads to an increase in cGMP production, which in turn activates various signaling pathways involved in neuronal function, blood flow, and mitochondrial energy production. By restoring cellular functions that support mitochondria, this compound helps to rebalance dysregulated cellular pathways and improve physiological function .

Comparación Con Compuestos Similares

Zagociguat is unique among sGC stimulators due to its ability to penetrate the central nervous system (CNS) and reach the cerebrospinal fluid (CSF). This makes it particularly effective in treating CNS diseases. Similar compounds include:

Riociguat: Another sGC stimulator used to treat pulmonary hypertension.

Vericiguat: An sGC stimulator used to treat heart failure.

Cinaciguat: An sGC activator used in research for cardiovascular diseases.

This compound stands out due to its CNS penetration and potential for treating neurodegenerative and mitochondrial diseases .

Propiedades

Número CAS |

2201048-82-8 |

|---|---|

Fórmula molecular |

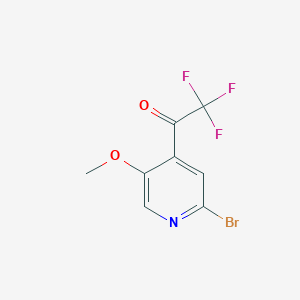

C16H10F4N6 |

Peso molecular |

362.28 g/mol |

Nombre IUPAC |

8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine |

InChI |

InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25) |

Clave InChI |

GTKNNCQKFKGSHR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)

![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)